molecular formula C9H6ClN3O2 B2567511 5-(4-chloro-3-nitrophenyl)-1H-pyrazole CAS No. 240115-85-9

5-(4-chloro-3-nitrophenyl)-1H-pyrazole

Cat. No.: B2567511
CAS No.: 240115-85-9
M. Wt: 223.62
InChI Key: VRIZLQCYTFMVBD-UHFFFAOYSA-N
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Description

5-(4-chloro-3-nitrophenyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 4-chloro-3-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(4-chloro-3-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 5-(4-chloro-3-aminophenyl)-1H-pyrazole.

    Substitution: 5-(4-substituted-3-nitrophenyl)-1H-pyrazole derivatives.

    Oxidation: Pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-chloro-3-nitrophenyl)-1-phenylmethanone
  • 4-chloro-2-nitroaniline
  • 4-chloro-3-nitrophenol

Comparison: Compared to these similar compounds, 5-(4-chloro-3-nitrophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts additional chemical reactivity and biological activity. The combination of the chloro and nitro substituents with the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-9(7)13(14)15)8-3-4-11-12-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIZLQCYTFMVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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